3-[(Pentan-2-yl)amino]benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(pentan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-5-10(2)14-12-7-4-6-11(8-12)9-13/h4,6-8,10,14H,3,5H2,1-2H3 |
InChI Key |
BRARBYWUPVMIAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 3 Pentan 2 Yl Amino Benzonitrile and Analogues
Precursor Synthesis and Functionalization of the Benzonitrile (B105546) Core
The foundation of synthesizing 3-[(pentan-2-yl)amino]benzonitrile lies in the effective preparation and functionalization of the 3-aminobenzonitrile (B145674) core.
Preparation of 3-Aminobenzonitrile Substrates
3-Aminobenzonitrile is a crucial precursor, and its synthesis can be achieved through several methods. One common industrial method involves the dehydration of 3-aminobenzamide (B1265367). In a typical procedure, 3-aminobenzamide is treated with a dehydrating agent like thionyl chloride in a suitable solvent such as toluene (B28343) at elevated temperatures (90-100°C). chemicalbook.compatsnap.com Subsequent hydrolysis and pH adjustment lead to the isolation of 3-aminobenzonitrile in high yield and purity. chemicalbook.compatsnap.com
Another significant route is the cyanation of 3-substituted anilines, such as 3-chloroaniline (B41212) or 3-bromoaniline. This transformation often employs a cyanide source, like copper(I) cyanide or potassium cyanide, in the presence of a catalyst. For instance, the reaction of 3-chloroaniline with copper(I) cyanide in a solvent like pyridine (B92270) or 3-methylpyridine (B133936) at high temperatures (around 200°C) can yield 3-aminobenzonitrile. google.comgoogle.com Nickel-catalyzed cyanation reactions have also been reported, using catalysts like Ni(PPh₃)₄ with KCN. google.comgoogle.com
The reduction of 3-nitrobenzonitrile (B78329) is another viable pathway. This can be accomplished using various reducing agents, including catalytic hydrogenation or metal-based reductions. patsnap.com
| Precursor | Reagents | Conditions | Product | Yield | Purity | Ref |
| 3-Aminobenzamide | Thionyl chloride, Toluene | 90-100°C, then hydrolysis | 3-Aminobenzonitrile | 91.3% | 99.6% (GC) | chemicalbook.compatsnap.com |
| 3-Chloroaniline | Copper(I) cyanide, Pyridine | ~200°C | 3-Aminobenzonitrile | Up to 75% | - | google.comgoogle.com |
| 3-Chloroaniline | Ni(PPh₃)₄, KCN | 100°C | 3-Aminobenzonitrile | - | - | google.comgoogle.com |
| 3-Nitrobenzonitrile | Reducing agents | - | 3-Aminobenzonitrile | - | - | patsnap.com |
Introduction of the Pentan-2-ylamine Moiety
Once 3-aminobenzonitrile is obtained, the next critical step is the introduction of the pentan-2-ylamine group. This is typically achieved through N-alkylation reactions. One of the most effective methods for this transformation is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction involves the reaction of 3-aminobenzonitrile with a suitable pentan-2-yl halide (e.g., 2-bromopentane) or sulfonate. The reaction is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand (such as X-Phos), and a base. beilstein-journals.org
Alternatively, direct alkylation of 3-aminobenzonitrile with a pentan-2-yl halide can be performed, though this method can sometimes lead to polyalkylation and may require careful control of reaction conditions. ncert.nic.in
Reductive Amination Protocols for N-Alkylation
Reductive amination is a powerful and widely used method for the formation of C-N bonds and represents a key strategy for the synthesis of this compound. masterorganicchemistry.com
Direct Reductive Amination Approaches
Direct reductive amination involves the reaction of 3-aminobenzonitrile with pentan-2-one in the presence of a reducing agent. This "one-pot" procedure first forms an imine intermediate, which is then immediately reduced to the desired secondary amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of ketones or aldehydes. masterorganicchemistry.comunl.edu
A general pathway for this process involves the condensation of the carbonyl compound with an amine to form an imine, which is subsequently hydrogenated. nih.gov
Optimization of Catalyst Systems and Reaction Conditions
The efficiency of reductive amination is highly dependent on the choice of catalyst and reaction conditions. Various catalyst systems have been developed to facilitate this transformation under mild conditions. Iridium-based catalysts, for example, have shown high activity for the reductive amination of carbonyl compounds. kanto.co.jp Ruthenium catalysts, such as RuCl₂(PPh₃)₃, have also been demonstrated to be effective for the synthesis of primary amines via reductive amination with ammonia (B1221849) and molecular hydrogen. nih.gov
The choice of solvent and hydrogen source is also crucial. Solvents like ethanol (B145695) are often optimal due to the solubility and reactivity of common hydrogen sources like ammonium (B1175870) formate (B1220265) or formic acid. kanto.co.jp The reaction temperature is typically maintained between 40°C and 80°C. kanto.co.jp
| Catalyst System | Hydrogen Source | Solvent | Temperature | Application | Ref |
| Iridium Catalysts (e.g., Ir-PA2, Ir-QN1) | Formic acid / Ammonium formate | Ethanol | 40-80°C | Reductive amination of carbonyls | kanto.co.jp |
| RuCl₂(PPh₃)₃ | Molecular Hydrogen | - | - | Reductive amination with ammonia | nih.gov |
| Palladium on Carbon (Pd/C) | Hydrogen gas | - | - | Hydrogenation of nitriles | acs.org |
Selectivity Considerations (e.g., Stereoselectivity, Regioselectivity)
When using a chiral ketone or amine, or when a chiral center is formed during the reaction, stereoselectivity becomes a critical consideration. The synthesis of this compound from 3-aminobenzonitrile and pentan-2-one will result in a chiral center at the second carbon of the pentyl group. Achieving high stereoselectivity often requires the use of chiral auxiliaries or catalysts. youtube.com
Regioselectivity is also important, particularly when dealing with substrates that have multiple reactive sites. In the context of 3-aminobenzonitrile, the reaction should selectively occur at the amino group without affecting the nitrile functionality. The choice of reagents and reaction conditions plays a pivotal role in ensuring this selectivity. For instance, the use of mild reducing agents like NaBH₃CN in reductive amination prevents the reduction of the nitrile group. masterorganicchemistry.comyoutube.com
Alternative N-C Bond Formation Methodologies
The construction of the N-aryl bond in this compound is a key synthetic step. Beyond traditional methods like reductive amination, several powerful catalytic and substitution reactions offer efficient pathways to this and analogous compounds.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig type)
Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are particularly relevant for the synthesis of N-aryl amines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This method is renowned for its broad substrate scope and tolerance of various functional groups, making it highly suitable for synthesizing complex molecules. wikipedia.orgbeilstein-journals.org For the synthesis of this compound, this reaction would typically involve coupling pentan-2-amine with a 3-halobenzonitrile (e.g., 3-bromobenzonitrile (B1265711) or 3-chlorobenzonitrile). The reaction is carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgnih.gov The choice of ligand is critical, with sterically hindered biarylphosphines like XPhos or t-BuXPhos often providing superior results. nih.gov The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. wikipedia.orgorganic-chemistry.org Historically, Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgfrontiersin.org However, modern iterations utilize soluble copper catalysts with supporting ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com The synthesis of this compound via an Ullmann reaction would involve reacting an aryl halide, such as 3-iodobenzonitrile, with pentan-2-amine in the presence of a copper catalyst (e.g., CuI) and a base like cesium carbonate in a polar aprotic solvent. nih.gov
Table 1: Representative Conditions for Transition Metal-Catalyzed N-Arylation Reactions
| Reaction Type | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | nih.gov |
| Buchwald-Hartwig | Aryl Chloride | Primary Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | acsgcipr.org |
| Ullmann | Aryl Iodide | Aliphatic Amine | CuI / L-proline | K₂CO₃ | DMSO | 60-90 | nih.gov |
| Ullmann | Aryl Bromide | Secondary Amine | CuO-NPs / None | KOH | DMAc | RT | mdpi.com |
Nucleophilic Aromatic Substitution with Amines
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the C-N bond. wikipedia.org In contrast to electrophilic aromatic substitution, SNAr involves a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro or cyano group) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In the context of synthesizing this compound, the cyano group itself is an electron-withdrawing group. However, its activating effect is strongest from the ortho and para positions. For a substitution at the meta position, the activation is less pronounced. Therefore, a direct SNAr reaction on a simple 3-halobenzonitrile with pentan-2-amine would likely require forcing conditions. libretexts.org The reaction's feasibility would be significantly enhanced if an additional, powerful electron-withdrawing group (e.g., a nitro group) were present at an ortho or para position relative to the leaving group (e.g., in 4-chloro-3-nitrobenzonitrile). The mechanism proceeds via an initial addition of the amine nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In a subsequent, typically rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
Derivatization and Structural Modification Strategies
Once the core structure of this compound is assembled, further modifications can be made to either the aliphatic side chain or the aromatic ring to generate a library of analogues.
Functionalization of the Pentan-2-yl Chain
Modifying the pentan-2-yl substituent offers a route to explore structure-activity relationships. Strategies for functionalizing such an alkyl chain often involve multi-step sequences. For instance, a synthetic approach could start with a functionalized pentane (B18724) derivative which is then used in the initial N-C bond formation step.
Alternatively, direct functionalization of the existing pentan-2-yl chain can be attempted, although this can be challenging due to the presence of other reactive sites in the molecule (the amino group and the aromatic ring). Methods could include:
Radical Halogenation: While potentially non-selective, radical halogenation could introduce a handle for further substitution. However, controlling the position of halogenation on the pentyl chain would be difficult, and side reactions at the benzylic-like positions or on the aromatic ring could occur.
Oxidation: Directed oxidation reactions could potentially introduce a hydroxyl or carbonyl group, although this would require careful selection of reagents to avoid oxidation of the secondary amine.
A more controlled approach involves building the desired functionalized side-chain from a different starting material, for example, using a protected amino alcohol like 1-aminopentan-4-ol in the initial coupling reaction, followed by deprotection or further modification.
Electrophilic or Nucleophilic Modifications of the Benzonitrile Ring
The benzonitrile ring of this compound is susceptible to both electrophilic and nucleophilic attacks, with the outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The secondary amino group (-NHR) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org The nitrile group (-CN) is a deactivating group and a meta-director. libretexts.org In this compound, the positions are influenced as follows:
The amino group directs electrophiles to positions 2, 4, and 6.
The nitrile group directs electrophiles to position 5.
Given the strong activating nature of the amino group, electrophilic substitution is highly likely to occur at the positions ortho and para to it (positions 2, 4, and 6). Position 4 and 6 are sterically less hindered than position 2. Therefore, reactions like halogenation (e.g., with Br₂), nitration (HNO₃/H₂SO₄), or sulfonation (SO₃/H₂SO₄) would be expected to yield primarily 4- and 6-substituted products. masterorganicchemistry.comyoutube.com It is important to note that the basicity of the amino group can lead to complications, especially in strongly acidic conditions used for nitration or sulfonation, as protonation of the amine converts it into a deactivating, meta-directing ammonium group (-NH₂R⁺). youtube.com
Nucleophilic Aromatic Substitution: As previously discussed, nucleophilic substitution on the aromatic ring is generally challenging due to the electron-donating nature of the amino group. masterorganicchemistry.com Displacement of a group on the ring would typically require the presence of additional strong electron-withdrawing groups or conversion of the amino group into a diazonium salt. Diazotization of the secondary amine is not a standard procedure, but if the primary amine 3-aminobenzonitrile were used as a precursor, its diazonium salt could undergo various substitutions (Sandmeyer, Schiemann reactions) before the alkylation step. wikipedia.orgfishersci.co.uk
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of 3-[(Pentan-2-yl)amino]benzonitrile.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the pentan-2-yl group. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing nitrile group. The amino group, being an ortho-, para-director, will cause a general upfield shift (to lower ppm values) of the aromatic protons relative to benzene (B151609) (7.3 ppm). wisc.eduyoutube.com The nitrile group, being a meta-director, will have a deshielding effect.
The predicted ¹H NMR chemical shifts are detailed in the table below. The protons on the benzene ring are expected to show complex splitting patterns (doublet, triplet, doublet of doublets) due to spin-spin coupling with their neighbors. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org The protons of the pentan-2-yl group will show characteristic multiplets corresponding to their specific chemical environments.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~7.0-7.2 | d | ~7.5-8.0 |
| H-4 | ~6.8-7.0 | t | ~7.5-8.0 |
| H-5 | ~7.1-7.3 | d | ~7.5-8.0 |
| H-6 | ~6.9-7.1 | s | |
| N-H | ~4.5-5.5 | br s | |
| H-2' (CH) | ~3.5-3.8 | m | |
| H-1' (CH₃) | ~1.2-1.4 | d | ~6.0-7.0 |
| H-3' (CH₂) | ~1.5-1.7 | m | |
| H-4' (CH₂) | ~1.3-1.5 | m | |
| H-5' (CH₃) | ~0.9-1.0 | t | ~7.0-7.5 |
This is an interactive data table. Predictions are based on analogous compounds and substituent effects.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the substituents in a predictable manner. The carbon atom attached to the nitrile group (C-1) and the carbon atom attached to the amino group (C-3) will have distinct chemical shifts. The nitrile carbon itself will appear at a characteristic downfield position. Data from similar structures like 3-aminobenzonitrile (B145674) can be used to predict these shifts. chemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~112-114 |
| C-2 | ~118-120 |
| C-3 | ~148-150 |
| C-4 | ~115-117 |
| C-5 | ~129-131 |
| C-6 | ~116-118 |
| C≡N | ~119-121 |
| C-2' | ~50-55 |
| C-1' | ~20-23 |
| C-3' | ~38-42 |
| C-4' | ~18-22 |
| C-5' | ~13-15 |
This is an interactive data table. Predictions are based on data from analogous compounds like 3-aminobenzonitrile and general substituent effects. chemicalbook.comorganicchemistrydata.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. ustc.edu.cncolumbia.edu It would be used to definitively link each proton signal of the pentan-2-yl group and the aromatic ring to its corresponding carbon signal. researchgate.netlibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. columbia.educ6h6.org Key HMBC correlations would include those between the N-H proton and the aromatic carbons C-2 and C-4, as well as the C-2' of the pentan-2-yl group. Correlations from the protons of the pentan-2-yl group to the aromatic C-3 would also be expected.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be invaluable in tracing the connectivity within the pentan-2-yl group and confirming the coupling relationships between the aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is crucial for conformational analysis. mdpi.com For this compound, NOESY could reveal through-space interactions between the protons of the pentan-2-yl group (e.g., H-2') and the aromatic protons (e.g., H-2 and H-4), providing insights into the preferred orientation of the alkyl chain relative to the aromatic ring.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. s-a-s.org
The IR and Raman spectra of this compound would be dominated by several characteristic absorption bands. The most prominent would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The secondary amine N-H stretch is expected as a single, weaker band around 3350-3310 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching of the aromatic amine would likely be observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3310-3350 | Medium | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |
| C≡N Stretch | 2220-2240 | Strong, Sharp | Strong |
| C=C Aromatic Ring Stretch | 1580-1610 | Medium-Strong | Strong |
| N-H Bend | 1500-1600 | Weak-Medium | Weak |
| Aromatic C-N Stretch | 1250-1335 | Strong | Medium |
This is an interactive data table. Predictions are based on established group frequencies for nitriles and secondary aromatic amines. spectroscopyonline.comorgchemboulder.comnih.govsphinxsai.com
The flexibility of the pentan-2-yl group and its rotation around the C-N bond can lead to the existence of different conformers. These conformers may have slightly different vibrational frequencies, particularly for the N-H bending and C-N stretching modes. auremn.org.br By analyzing the IR and Raman spectra, potentially at different temperatures, it may be possible to identify bands corresponding to different conformational isomers and to study their relative populations. nih.gov The sensitivity of the nitrile stretching frequency to its local electronic environment could also provide subtle clues about the conformational preferences of the molecule. acs.orgresearchgate.net
Based on a comprehensive search of available scientific literature and databases, no specific experimental data for the advanced spectroscopic characterization and structural elucidation of the chemical compound This compound could be located.
The search for empirical data regarding its mass spectrometry (both high-resolution and fragmentation pathways), ultraviolet-visible spectroscopy (including electronic transitions and solvatochromism), and X-ray crystallography did not yield any published research or datasets.
Consequently, the requested article with the detailed outline focusing on the experimental spectroscopic and structural analysis of this compound cannot be generated at this time due to the absence of the necessary scientific information.
Further research and publication of the spectroscopic properties of this specific compound would be required to fulfill such a request.
X-ray Crystallography for Solid-State Structural Analysis
Determination of Crystal Structure and Molecular Geometry
The determination of a molecule's crystal structure and molecular geometry is fundamental to understanding its physical and chemical properties. This is typically achieved through single-crystal X-ray diffraction analysis. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of atoms within the crystal lattice.
For this compound, a detailed crystallographic study would elucidate the spatial orientation of the benzonitrile (B105546) group relative to the pentan-2-ylamino substituent. Key parameters that would be determined include:
The geometry of the benzene ring and the planarity of the nitrile group.
The conformation of the pentan-2-yl chain, including the torsion angles that define its shape.
The bond lengths and angles of the amine linkage connecting the two main structural fragments.
However, a thorough search of crystallographic databases and the broader scientific literature did not yield any published crystal structure for this compound. Therefore, no empirical data for its molecular geometry can be presented at this time.
Table 1: Hypothetical Crystallographic and Molecular Geometry Parameters for this compound (Data Not Available)
| Parameter | Expected Value/Range (Based on similar structures) |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Bond Length (C≡N) | ~1.14 - 1.16 Å |
| Bond Length (C-N, amine) | ~1.36 - 1.40 Å |
| Bond Angle (C-C-N, amine) | ~120° |
| Dihedral Angle (Ring-Amine) | Data Not Available |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Intermolecular interactions are crucial in dictating the macroscopic properties of a compound, including its melting point, boiling point, and solubility. For this compound, several types of intermolecular interactions would be anticipated.
Hydrogen Bonding: The secondary amine group (-NH-) in the molecule can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (C≡N) can act as a hydrogen bond acceptor. This could lead to the formation of intermolecular hydrogen bonds, potentially creating chains or dimeric structures in the solid state.
π-Stacking: The presence of the aromatic benzonitrile ring suggests the possibility of π-stacking interactions between adjacent molecules. These interactions would involve the overlap of the π-orbitals of the aromatic rings, contributing to the stability of the crystal packing.
Without a determined crystal structure, the specific nature and geometry of these intermolecular interactions for this compound remain speculative. The detailed arrangement of molecules in the crystal lattice, which would confirm and characterize these interactions, is currently unknown.
Table 2: Potential Intermolecular Interactions in this compound (Confirmation Pending Experimental Data)
| Interaction Type | Potential Donor/Acceptor Groups | Expected Consequences |
| Hydrogen Bonding | Donor: -NH- group; Acceptor: C≡N group, π-system of the ring | Formation of molecular chains or dimers, influencing melting point. |
| π-Stacking | Aromatic rings of adjacent benzonitrile moieties | Contribution to crystal lattice energy and packing efficiency. |
| Van der Waals Forces | Alkyl chain (pentan-2-yl) and overall molecular surface | General attractive forces contributing to cohesion. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular geometries, vibrational modes, and energies.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. inpressco.comresearchgate.net
Geometry Optimization: The first step in most computational studies is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. For 3-[(Pentan-2-yl)amino]benzonitrile, this involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The optimized geometry provides crucial information about the molecule's shape and steric interactions.
Vibrational Frequencies: Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations determine the normal modes of vibration for the molecule. All real (positive) frequencies confirm that the optimized structure is a true energy minimum. nih.gov These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to observed spectral bands.
Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths | C≡N | ~1.16 Å |
| C-CN | ~1.45 Å | |
| C-N (amino) | ~1.39 Å | |
| N-H (amino) | ~1.01 Å | |
| Bond Angles | C-C-C (ring) | ~120° |
| C-C-N (amino) | ~121° | |
| C-N-H (amino) | ~115° | |
| Dihedral Angle | C(ring)-C(ring)-N-C(alkyl) | ~25° |
Note: The data in this table is illustrative and represents typical values for similar molecular structures calculated using DFT methods. Specific values for this compound would require dedicated computational analysis.
Illustrative Vibrational Frequencies for this compound (DFT/B3LYP)
| Vibrational Mode | Illustrative Frequency (cm⁻¹) | Description |
| ν(N-H) | ~3450 | N-H stretching |
| ν(C-H) aromatic | ~3050 | Aromatic C-H stretching |
| ν(C-H) aliphatic | ~2960 | Aliphatic C-H stretching |
| ν(C≡N) | ~2230 | Nitrile stretching |
| ν(C=C) aromatic | ~1600 | Aromatic ring stretching |
| δ(N-H) | ~1580 | N-H bending |
Note: The data in this table is illustrative and represents typical values for similar molecular structures calculated using DFT methods. Specific values for this compound would require dedicated computational analysis.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. libretexts.org
In the HF method, each electron is treated as moving in the average field created by all other electrons, neglecting instantaneous electron-electron correlation. wikipedia.org While this simplification makes the calculations computationally less demanding than more advanced methods, it also limits its accuracy, particularly for energy-related properties. However, HF calculations are often used as a starting point for more sophisticated methods that incorporate electron correlation (like Møller-Plesset perturbation theory, MP2). acs.org For structural properties, HF calculations, often with basis sets like 6-31G*, can provide a reasonable first approximation of the molecular geometry. arkat-usa.org
Analysis of Electronic Properties
The electronic properties of a molecule govern its reactivity, intermolecular interactions, and spectroscopic characteristics. Computational methods provide quantitative measures of these properties.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: Represents the innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. schrodinger.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. wuxiapptec.com
Illustrative FMO Properties for this compound
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Note: The data in this table is illustrative and based on typical values for N-alkylated aminobenzonitriles. Specific values for this compound would require dedicated computational analysis.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely concentrated on the electron-withdrawing benzonitrile (B105546) moiety.
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactive sites. chemrxiv.org
The MEP map uses a color scale to denote different potential regions:
Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack.
Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the nitrile group (C≡N) due to its high electronegativity and lone pair of electrons. The nitrogen atom of the amino group would also exhibit negative potential, though potentially modulated by its interaction with the hydrogen and pentanyl group. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the one attached to the amino nitrogen. researchgate.netavogadro.cc
Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of Lewis structures, such as bonds, lone pairs, and antibonds. periodicodimineralogia.it This analysis is particularly useful for quantifying intramolecular interactions like charge transfer and hyperconjugation.
The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. walisongo.ac.id
For this compound, significant interactions would be expected, including:
π → π * interactions within the phenyl ring, contributing to aromatic stabilization.
n → π * interactions, involving the delocalization of the nitrogen lone pair (n) of the amino group into the antibonding π* orbitals of the phenyl ring. This interaction is crucial for understanding the electronic communication between the amino substituent and the ring.
Hyperconjugative interactions involving σ bonds of the pentanyl group donating electron density into empty orbitals.
Illustrative NBO Analysis for this compound (Second-Order Perturbation)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N(amino) | π* (C-C) phenyl | ~45.5 | n → π* (Resonance) |
| π (C-C) phenyl | π* (C-C) phenyl | ~20.1 | π → π* (Intra-ring delocalization) |
| π (C-C) phenyl | π* (C-N) nitrile | ~5.2 | π → π* (Ring to substituent delocalization) |
| σ (C-H) alkyl | σ* (N-C) amino | ~4.8 | σ → σ* (Hyperconjugation) |
Note: The data in this table is illustrative and represents plausible interactions and stabilization energies for this type of molecule based on NBO analysis of similar compounds. Specific values for this compound would require dedicated computational analysis.
This analysis quantifies the flow of electron density within the molecule, highlighting the electron-donating nature of the amino group and its influence on the electronic structure of the benzonitrile system.
Global and Local Reactivity Descriptors
Computational chemistry provides powerful tools for understanding the reactivity of a molecule through the calculation of various descriptors derived from conceptual Density Functional Theory (DFT). These descriptors help in predicting how a molecule will interact with other chemical species.
Fukui Functions (f(r)): Unlike global descriptors, Fukui functions are local reactivity indicators. They describe how the electron density at a specific point in a molecule changes with the addition or removal of an electron. These functions are crucial for identifying the most reactive sites within a molecule.
f+(r): This function indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).
f-(r): This function highlights the sites most susceptible to an electrophilic attack (attack by an electron-deficient species).
f0(r): This function is used to predict sites susceptible to radical attack.
For this compound, the calculation of Fukui functions would pinpoint which atoms on the benzonitrile ring and the pentylamino substituent are the most likely to participate in chemical reactions. For instance, it would help in predicting the regioselectivity of electrophilic aromatic substitution or nucleophilic additions.
Due to the lack of specific studies, a data table for these descriptors cannot be generated.
Theoretical Spectroscopic Property Prediction and Experimental Correlation
Computational methods allow for the prediction of various spectroscopic properties, which can aid in the interpretation of experimental data or serve as a predictive tool.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. This method involves computing the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).
A theoretical ¹H and ¹³C NMR spectrum for this compound would predict the chemical shifts for each unique hydrogen and carbon atom. This data would be invaluable for confirming the molecular structure if the compound were synthesized and experimentally analyzed. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. The resulting frequencies and their corresponding intensities provide a simulated spectrum. For this compound, this simulation would predict the characteristic vibrational bands, such as the N-H stretch of the secondary amine, the C≡N stretch of the nitrile group, C-H stretches of the aromatic ring and the alkyl chain, and the C=C stretches of the benzene (B151609) ring.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. This calculation predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths (related to absorption intensity). A simulated UV-Vis spectrum for this compound would reveal the electronic transitions, likely π→π* transitions within the aromatic system, and how they are influenced by the amino and nitrile substituents.
No published simulated spectral data for this compound are available to present in a data table.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing detailed information on conformational dynamics and intermolecular interactions.
MD simulations are also instrumental in studying how a molecule behaves in a condensed phase. By simulating this compound in a box of solvent molecules (e.g., water, methanol, or a nonpolar solvent), one could investigate solvation effects, such as the formation of hydrogen bonds between the amine or nitrile groups and the solvent. Furthermore, simulations could model the interaction of the molecule with a model surface (e.g., graphite or a metal oxide), providing insights into its adsorption behavior and orientation at an interface. Such studies are fundamental for applications in materials science and catalysis.
Currently, there are no published MD simulation studies for this compound, precluding the presentation of specific findings.
Molecular Docking Studies with Representative Biomolecular Models
As of the latest available data, specific molecular docking studies focusing exclusively on this compound with representative biomolecular models have not been reported in peer-reviewed literature. Computational chemistry and molecular modeling are powerful tools to predict how a ligand, such as this compound, might interact with a biological target. These in silico methods are crucial for understanding potential binding mechanisms and guiding further experimental research.
While direct studies on this specific compound are not available, the principles of molecular docking can be described. This technique involves predicting the preferred orientation of a molecule when bound to a second to form a stable complex. The process is fundamental in drug design and involves sophisticated algorithms to score and rank potential binding poses.
Prediction of Binding Modes and Interaction Energies with Model Enzymes or Receptors
In a typical molecular docking workflow, the three-dimensional structure of a target protein is used as a receptor. The ligand, this compound, would be computationally placed into the binding site of this receptor. A scoring function would then calculate the binding affinity, often expressed in kcal/mol, which represents the theoretical interaction energy between the ligand and the protein. A lower binding energy generally indicates a more stable and potentially more favorable interaction.
For a hypothetical study involving this compound, researchers would select a relevant model enzyme or receptor. The choice of target would depend on the anticipated biological activity of the compound. The docking simulation would then generate a series of possible binding modes, or poses, of the molecule within the active site. Each pose is assigned a score, and the top-ranking poses are analyzed to understand the key interactions driving the binding.
Hypothetical Binding Energy Data
The following table is a hypothetical representation of data that could be generated from such a study, illustrating how binding energies for this compound might be compared against a known inhibitor for a model receptor.
| Compound | Target Receptor | Binding Energy (kcal/mol) |
| This compound | Model Receptor A | -7.8 |
| Known Inhibitor | Model Receptor A | -8.5 |
| This compound | Model Receptor B | -6.9 |
| Known Inhibitor | Model Receptor B | -7.2 |
Note: This data is purely illustrative and not based on experimental results.
Analysis of Non-Covalent Interactions at Binding Interfaces
The stability of a ligand-receptor complex is governed by various non-covalent interactions. Following the prediction of a binding mode, a detailed analysis of these interactions at the binding interface is conducted. For this compound, these interactions would likely involve its distinct chemical features.
The benzonitrile group is a key functional group. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues (e.g., the backbone N-H of amino acids or side chains of residues like serine, threonine, or lysine) in the receptor's binding pocket. The aromatic ring of the benzonitrile moiety can participate in π-π stacking or π-cation interactions with aromatic or charged amino acid residues, respectively.
The (pentan-2-yl)amino group contributes to the molecule's flexibility and potential for hydrophobic interactions. The pentyl chain can fit into hydrophobic pockets of the receptor, interacting with nonpolar amino acid residues such as leucine, isoleucine, and valine. The secondary amine provides a hydrogen bond donor, which can form a crucial hydrogen bond with an acceptor group on the protein target.
Hypothetical Non-Covalent Interaction Analysis
This table illustrates the types of non-covalent interactions that would be analyzed in a molecular docking study of this compound with a hypothetical receptor.
| Interaction Type | Ligand Group Involved | Receptor Amino Acid Residue (Example) | Distance (Å) |
| Hydrogen Bond (Acceptor) | Nitrile Nitrogen | Serine-221 | 2.9 |
| Hydrogen Bond (Donor) | Amino N-H | Aspartate-150 | 3.1 |
| Hydrophobic (Alkyl) | Pentyl Chain | Leucine-105, Valine-110 | 3.5 - 4.5 |
| π-π Stacking | Phenyl Ring | Phenylalanine-312 | 3.8 |
Note: This data is purely illustrative and not based on experimental results.
Chemical Reactivity and Transformation Pathways
Reactivity at the Nitrile Group
The nitrile group is a versatile functional group capable of undergoing a variety of transformations, including reduction, hydrolysis, and cycloaddition reactions.
The nitrile group can be readily reduced to a primary amine, a transformation that is useful for synthesizing amines with an additional carbon atom. ncert.nic.in This reduction can be accomplished using several powerful reducing agents. For 3-[(Pentan-2-yl)amino]benzonitrile, this reaction converts the cyano group into an aminomethyl group (-CH₂NH₂), yielding {3-[(Pentan-2-yl)amino]phenyl}methanamine.
Common methods for nitrile reduction include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. ncert.nic.in The latter is often performed using catalysts like Raney nickel, platinum, or palladium, typically under a hydrogen atmosphere. The presence of ammonia (B1221849) during catalytic hydrogenation can help prevent the formation of secondary amine byproducts. chemicalforums.com Other reagents, such as diisopropylaminoborane (B2863991) catalyzed by lithium borohydride (B1222165) or ammonia borane (B79455) under thermal conditions, have also been employed for the reduction of a wide range of nitriles to primary amines. organic-chemistry.org
| Reducing Agent | Expected Product | General Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | {3-[(Pentan-2-yl)amino]phenyl}methanamine | Ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup. ncert.nic.in |
| Catalytic Hydrogenation (H₂/Catalyst) | {3-[(Pentan-2-yl)amino]phenyl}methanamine | Catalysts such as Raney Ni, PtO₂, or Pd/C under hydrogen pressure. ncert.nic.inchemicalforums.com |
| Ammonia Borane (H₃NBH₃) | {3-[(Pentan-2-yl)amino]phenyl}methanamine | Thermal conditions, often without a catalyst. organic-chemistry.org |
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. oup.cominfinitylearn.com This reaction typically proceeds through a carboxamide intermediate. oup.comyoutube.com For this compound, hydrolysis will lead to the formation of 3-[(Pentan-2-yl)amino]benzoic acid. The intermediate in this process is 3-[(Pentan-2-yl)amino]benzamide.
Base-catalyzed hydrolysis is often carried out by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide. youtube.com Acid-catalyzed hydrolysis is typically performed by refluxing with a strong acid such as sulfuric or hydrochloric acid. Studies on para-substituted benzonitriles have shown that the hydrolysis rates are influenced by the nature of the substituents on the aromatic ring. oup.com
| Reaction Condition | Intermediate Product | Final Product |
| Acidic (e.g., H₂SO₄, H₂O, heat) | 3-[(Pentan-2-yl)amino]benzamide | 3-[(Pentan-2-yl)amino]benzoic acid |
| Basic (e.g., NaOH, H₂O, heat) | 3-[(Pentan-2-yl)amino]benzamide | 3-[(Pentan-2-yl)amino]benzoate salt (acidified to give the carboxylic acid) youtube.com |
Cycloaddition reactions involve the combination of two unsaturated molecules to form a cyclic product. openstax.orgnumberanalytics.com The nitrile group, with its carbon-nitrogen triple bond, can participate in such reactions, most notably in 1,3-dipolar cycloadditions. nih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile (the nitrile) to form a five-membered heterocyclic ring. youtube.com
A common example is the reaction of a nitrile with a nitrile oxide (generated in situ) to form an isoxazole, which is a stable aromatic heterocycle. youtube.com The nitrile group of this compound could act as the dipolarophile in a [3+2] cycloaddition with a suitable 1,3-dipole, leading to the formation of a highly substituted heterocyclic system. The regioselectivity of such reactions would be influenced by electronic and steric factors of both reactants.
Reactions of the Secondary Amine Functionality
The secondary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. byjus.com This makes it susceptible to reactions with various electrophiles, including acylation, sulfonylation, and oxidation.
Secondary amines readily undergo acylation and sulfonylation. ncert.nic.ingeeksforgeeks.org Acylation involves the reaction with acylating agents like acid chlorides or acid anhydrides to form N-substituted amides. byjus.com Sulfonylation is the corresponding reaction with sulfonyl chlorides to produce sulfonamides. geeksforgeeks.orgrsc.org These reactions typically proceed via nucleophilic substitution at the acyl or sulfonyl center.
The reaction of the secondary amine in this compound with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270), would yield the corresponding N-acetylated amide, N-(3-cyanophenyl)-N-(pentan-2-yl)acetamide. Similarly, reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride (tosyl chloride), would result in the formation of the sulfonamide, N-(3-cyanophenyl)-4-methyl-N-(pentan-2-yl)benzenesulfonamide. The base is used to neutralize the HCl generated during the reaction. ncert.nic.in Microwave-assisted, solvent-free conditions have also been developed for efficient sulfonylation of amines. rsc.org
| Reagent Type | Example Reagent | Product Type | Expected Product Name |
| Acyl Halide | Acetyl chloride | N-Substituted Amide | N-(3-cyanophenyl)-N-(pentan-2-yl)acetamide ncert.nic.in |
| Acid Anhydride | Acetic anhydride | N-Substituted Amide | N-(3-cyanophenyl)-N-(pentan-2-yl)acetamide ncert.nic.in |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-Substituted Sulfonamide | N-(3-cyanophenyl)-4-methyl-N-(pentan-2-yl)benzenesulfonamide geeksforgeeks.org |
The oxidation of N-alkylanilines can be a complex process, leading to a variety of products depending on the oxidant and reaction conditions. acs.orgias.ac.in Anodic oxidation studies on N-alkylanilines have shown that they can undergo coupling reactions to form substituted benzidines and diphenylamines. acs.org The bulk of the alkyl group is a significant factor in determining the product distribution. acs.org
Chemical oxidation with reagents like peroxomonophosphoric acid or benzoyl peroxide has also been investigated for N-alkylanilines. ias.ac.inrsc.org The oxidation of the secondary amine in this compound could potentially lead to the formation of radical cations as intermediates, which could then undergo further reactions such as dealkylation, coupling, or oxidation to form quinone-type structures. acs.orgresearchgate.net Microsomal metabolism studies of related N-benzylanilines have shown that both N- and C-oxidation can occur, leading to products like nitrones, N-hydroxy derivatives, and amides. nih.gov The specific outcome of oxidizing this compound would be highly dependent on the chosen oxidizing system.
Protonation and Basicity Studies
The structure of this compound contains two nitrogen atoms, each with a lone pair of electrons, which can act as potential sites for protonation: the secondary amino nitrogen and the sp-hybridized nitrile nitrogen. The basicity of these sites is governed by the hybridization of the nitrogen atom and the electronic effects of the substituents.
The nitrogen of the secondary amino group is sp³-hybridized, but its lone pair can be delocalized into the π-system of the benzene (B151609) ring, a characteristic feature of arylamines. masterorganicchemistry.comopenstax.org This delocalization reduces the availability of the lone pair for protonation, making arylamines less basic than their aliphatic counterparts. For instance, the pKa of the conjugate acid of aniline (B41778) is 4.6, whereas that of cyclohexylamine (B46788) is 11.2. masterorganicchemistry.com The presence of the pentan-2-yl group, an electron-donating alkyl group, attached to the nitrogen is expected to increase the electron density on the nitrogen through an inductive effect, thereby increasing its basicity relative to aniline. chemistrysteps.comlibretexts.org
Conversely, the cyano group (-CN) at the meta position is a strong electron-withdrawing group. This effect decreases the electron density of the aromatic ring and, by extension, the electron density on the amino nitrogen, which tends to decrease its basicity. openstax.orgunizin.org
The nitrile nitrogen itself is sp-hybridized. The lone pair resides in an sp orbital, which has a higher s-character (50%) compared to an sp³ orbital (25%). This means the lone pair is held more closely to the nucleus and is less available for bonding with a proton. masterorganicchemistry.com Consequently, nitriles are extremely weak bases. The pKa of the conjugate acid of benzonitrile (B105546) is approximately -10.0, indicating it is a very weak base. masterorganicchemistry.comqorganica.com
| Compound | pKa of Conjugate Acid (pKaH) | Reference |
|---|---|---|
| Ethylamine | 10.6 | qorganica.com |
| Cyclohexylamine | 11.2 | masterorganicchemistry.com |
| Aniline | 4.6 | qorganica.com |
| Benzonitrile | -10.0 | qorganica.com |
Aromatic Ring Reactivity
The reactivity of the benzene ring in this compound towards substitution is dictated by the interplay of the two substituents: the activating -(NH)-pentan-2-yl group and the deactivating -CN group.
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution involves the attack of an electron-rich aromatic ring on an electrophile. The outcome is determined by the directing and activating/deactivating effects of the substituents already present.
-(NH)-pentan-2-yl group: The secondary amino group is a powerful activating group due to the ability of its nitrogen lone pair to donate electron density to the ring through resonance. It is an ortho, para-director. byjus.com
-CN group: The cyano group is a strong deactivating group because of its electron-withdrawing inductive and resonance effects. It is a meta-director.
In this compound, the amino group is at position C1 and the cyano group is at C3.
The activating amino group directs incoming electrophiles to positions C2, C4, and C6.
The deactivating cyano group directs to position C5 (which is meta to C3).
The powerful activating effect of the amino group dominates the directing effects. Therefore, electrophilic substitution is strongly favored at the positions activated by the amino group: C2, C4, and C6. Steric hindrance from the bulky pentan-2-yl group may slightly disfavor substitution at the C2 position. Thus, the primary products are expected to be the C4 and C6 substituted isomers.
A critical consideration for reactions like nitration, which use strongly acidic conditions (e.g., HNO₃/H₂SO₄), is the potential for the amino group to be protonated. byjus.comncert.nic.in Protonation would form an anilinium ion, -NH₂⁺-(pentan-2-yl). This ammonium (B1175870) group is a strongly deactivating, meta-directing group. ncert.nic.in In such a scenario, the directing effects of both groups would align towards C5, leading to the formation of 5-nitro-3-[(pentan-2-yl)amino]benzonitrile. To achieve substitution at the ortho and para positions relative to the amino group, it is common practice to first protect the amine, for instance, by converting it into an amide through acylation. The amide group is still an ortho, para-director but is less activating and prevents protonation. ncert.nic.in
| Substituent | Position | Effect on Ring | Directing Preference |
|---|---|---|---|
| -(NH)-pentan-2-yl | C1 | Strongly Activating | Ortho, Para (C2, C4, C6) |
| -CN | C3 | Strongly Deactivating | Meta (C5) |
Nucleophilic Aromatic Substitution (if activated)
Nucleophilic aromatic substitution (SₙAr) typically requires two features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
The parent molecule, this compound, does not possess a suitable leaving group and is therefore not expected to undergo SₙAr reactions under standard conditions. The amino group is also strongly deactivating for SₙAr.
However, if the molecule were modified to include a leaving group, such as a fluorine or chlorine atom, an SₙAr reaction could become possible. For example, in a hypothetical derivative like 4-fluoro-3-[(pentan-2-yl)amino]benzonitrile, the fluorine atom is para to the activating amino group but ortho to the strongly deactivating cyano group. The cyano group would activate the C4 position towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) by a suitable nucleophile.
In some cases, particularly in activated heterocyclic systems, the cyano group itself can act as a leaving group. nih.govresearchgate.net While less common for simple carbocyclic aromatic rings, its displacement from this compound would be mechanistically challenging and likely require harsh conditions or specific metal catalysis.
Formation of Heterocyclic Ring Systems from this compound
The presence of both an amino and a nitrile group makes this compound a potential precursor for synthesizing fused heterocyclic ring systems.
Annulation Reactions for Quinazoline (B50416) or Pyrimidine (B1678525) Analogues
The synthesis of quinazolines and pyrimidines often involves the cyclization of precursors containing appropriately positioned functional groups.
Quinazoline Analogues: The classical synthesis of quinazolines often starts from 2-aminobenzonitriles or other ortho-substituted anilines. organic-chemistry.orgnih.govrsc.org Synthesizing a traditional quinazoline from a 3-aminobenzonitrile (B145674) derivative is not straightforward. However, it could potentially undergo annulation reactions across the C2 and C3 positions or the C3 and C4 positions. For instance, a reaction with a one-carbon synthon like an aldehyde or orthoformate in the presence of a suitable catalyst could lead to the formation of a fused pyrimidine ring, resulting in a benzo[e] masterorganicchemistry.comchemistrysteps.comdiazepine or a similar heterocyclic system rather than a quinazoline.
Pyrimidine Analogues: Pyrimidine synthesis can be achieved through various methods, including the condensation of amidines with three-carbon units like 1,3-dicarbonyl compounds (Pinner Synthesis). mdpi.com It is conceivable that the nitrile group of this compound could be converted to an amidine. This resulting amidine could then be reacted with a suitable partner to construct a pyrimidine ring. Some modern methods allow for the direct cyclization of nitriles with ketones or amides to form pyrimidines, which could be a more direct pathway. organic-chemistry.orgnih.gov For example, a copper-catalyzed cyclization of the nitrile with a ketone under basic conditions could potentially be applied. organic-chemistry.org
Intramolecular Cyclization Pathways
Intramolecular cyclization offers a route to form new rings by connecting two parts of the same molecule. For this compound, this would most likely involve reactions of the pentan-2-yl side chain.
Cyclization onto the Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be attacked by nucleophiles. pressbooks.pub If the pentan-2-yl side chain were functionalized to contain a nucleophilic group (e.g., by hydroxylation or amination of the chain), an intramolecular cyclization could occur onto the nitrile carbon. This would lead to the formation of a fused, partially saturated heterocyclic ring. For instance, a tandem Michael addition/intramolecular amino-nitrile cyclization is a known strategy for building heterocyclic systems. nih.gov
Cyclization onto the Aromatic Ring: Another possibility is an intramolecular electrophilic attack of the side chain onto the activated aromatic ring. This would require generating a carbocation or other electrophilic center on the pentan-2-yl chain. For example, under acidic conditions, the side chain could potentially cyclize onto the C2 or C4 positions of the benzene ring, which are activated by the amino group. Such cyclizations are known for N-alkenylanilines (e.g., Pictet-Spengler or Bischler-Napieralski type reactions) and could be adapted. Palladium-catalyzed intramolecular cyclizations of aniline derivatives are also well-established methods for synthesizing indole (B1671886) and quinoline (B57606) structures. researchgate.netmdpi.com A dehydrogenative cyclization could potentially form a fused ring system involving the side chain and the aromatic core.
Advanced Research Applications in Chemical Sciences Strictly Excluding Clinical/safety/dosage Information
Applications as a Synthetic Building Block and Intermediate
The unique combination of functional groups in 3-[(Pentan-2-yl)amino]benzonitrile makes it a valuable intermediate in multi-step organic synthesis and a foundational structure for creating diverse molecular libraries.
Role in Multi-Step Organic Synthesis
In the realm of organic synthesis, aminobenzonitriles are recognized as versatile precursors for the construction of complex heterocyclic systems. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cyclization reactions. The secondary amine, on the other hand, can be involved in N-acylation, N-alkylation, and condensation reactions.
For instance, 2-aminobenzonitriles are known to react with ynones under transition-metal-free, base-promoted conditions to yield polysubstituted 4-aminoquinolines. While this specific reaction utilizes a positional isomer, it highlights the potential of the aminobenzonitrile core to participate in complex annulation cascades. Similarly, 2-aminobenzonitriles can be used in the synthesis of quinazolinones through cobalt-catalyzed tandem reactions involving hydration and dehydrogenative coupling. google.com The presence of the N-pentan-2-yl group in this compound could influence the reactivity and selectivity of such transformations due to steric and electronic effects, offering a pathway to novel substituted heterocycles.
The general synthetic utility of the aminobenzonitrile scaffold is further demonstrated by the preparation of substituted 3-aminobenzonitriles from 3-aminobromobenzene derivatives and a cyano donor reagent, showcasing the accessibility of this class of compounds. acs.org
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for desired properties. nih.gov The this compound structure is well-suited as a scaffold for such libraries. The secondary amine provides a convenient point for diversification by reacting with a variety of building blocks like aldehydes, acyl chlorides, and sulfonyl chlorides to generate a library of amides, sulfonamides, and other derivatives. acs.org
For example, libraries of N-substituted aminocyclitols have been successfully generated using parallel solution-phase synthesis. acs.org A similar approach could be applied to this compound, where the core structure is systematically modified to explore a vast chemical space. The resulting libraries of compounds could then be screened for various applications, from materials science to catalysis. The synthesis of 1,4-benzodiazepine (B1214927) libraries from 2-aminobenzophenones, amino acids, and alkylating agents further illustrates the potential of amino-aromatic compounds in generating structurally diverse molecular collections. researchgate.net
Table 1: Potential Reactions for Diversification of this compound in Combinatorial Libraries
| Reagent Class | Resulting Functional Group | Potential Application of Library |
| Acyl Chlorides | Amide | Materials Science, Ligand Design |
| Sulfonyl Chlorides | Sulfonamide | Catalysis, Organic Electronics |
| Aldehydes (reductive amination) | Tertiary Amine | Catalysis, Polymer Science |
| Isocyanates | Urea | Materials Science, Supramolecular Chemistry |
Exploration in Materials Science and Organic Electronics
The aromatic and polar nature of this compound suggests its potential utility in the development of novel organic materials with interesting photophysical and electronic properties.
Photophysical Properties in Organic Dyes or Fluorescent Probes
Derivatives of aminobenzonitrile are known to exhibit interesting photophysical properties, including fluorescence. For instance, 4-aminobenzonitrile (B131773) and its derivatives have been studied for their dual fluorescence, which is sensitive to the polarity of the solvent. researchgate.net The photophysical properties of N-alkylated azahelicene derivatives, which are also nitrogen-containing aromatic compounds, have been investigated for their potential as DNA intercalators, with their binding properties being influenced by counterions. google.com
Component in Polymer Architectures
The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The amine and nitrile functionalities can be incorporated into polymer backbones or used as pendant groups to impart specific properties. For example, a patent describes the functionalization of polymers with nitrile compounds containing a protected amino group to produce materials with low hysteresis for tire components. nih.gov
Furthermore, the polymerization of new aniline (B41778) derivatives has been explored to create electrically conductive films for use in chemical sensors. cymitquimica.com The incorporation of the this compound moiety into a polymer chain could lead to materials with unique electronic and sensing capabilities. The catalyst-free multicomponent polymerization of aldehydes, amines, and trimethylsilyl (B98337) cyanide to form poly(α-aminonitrile)s demonstrates a viable route to polymers containing the aminonitrile structural motif. researchgate.net
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymerization Strategy | Role of this compound | Potential Polymer Properties |
| Polycondensation | Monomer (with a dicarboxylic acid or diacyl chloride) | Thermally stable, potentially fluorescent |
| Post-polymerization functionalization | Functionalizing agent for a reactive polymer | Modified surface properties, enhanced conductivity |
| Multicomponent polymerization | Amine component | High refractive index, processable films |
Mechanistic In Vitro Biological Probes (Focus on molecular interaction mechanisms, not physiological effects or therapeutic outcomes)
Structure-Activity Relationship (SAR) for Mechanistic Insights (exclusively in vitro and non-clinical)
Due to the lack of studies on this compound, no structure-activity relationship (SAR) data can be presented. SAR studies involve the synthesis and testing of a series of structurally related compounds to understand how specific chemical modifications influence their biological activity. This process is crucial for optimizing lead compounds in drug discovery and for probing the molecular interactions with their biological targets.
Hypothetical SAR Data Table for Illustrative Purposes:
A typical SAR study would generate data that could be summarized as follows. This table is for illustrative purposes only and is not based on actual experimental results.
| Compound | R1-Group | R2-Group | Receptor X Binding Affinity (IC50, nM) |
| Hypothetical Analog 1 | H | Pentan-2-yl | - |
| Hypothetical Analog 2 | F | Pentan-2-yl | - |
| Hypothetical Analog 3 | H | Isopropyl | - |
| Hypothetical Analog 4 | H | Cyclohexyl | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
